2-piperidin-1-yl-1,3-thiazol-4(5H)-one

Übersicht

Beschreibung

2-piperidin-1-yl-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Piperidin-1-yl-1,3-thiazol-4(5H)-one is a compound belonging to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and research findings.

Chemical Structure and Synthesis

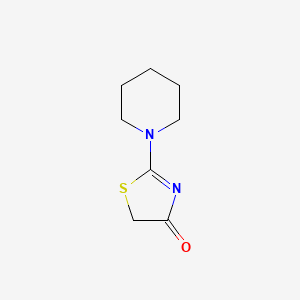

The molecular structure of this compound consists of a thiazole ring fused with a piperidine moiety. The synthesis of this compound typically involves the reaction of piperidine with thiazole derivatives under specific conditions, often employing microwave irradiation or other modern synthetic techniques to enhance yield and efficiency.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Thiazolidinones may exert their anticancer effects by inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumor growth.

- Research Findings : In vitro studies have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively investigated:

- In Vitro Studies : The compound has shown promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) for these pathogens indicate potent antibacterial effects .

- Resistance Studies : Some derivatives have demonstrated effectiveness against methicillin-resistant strains, suggesting potential for treating resistant infections .

Anti-inflammatory and Analgesic Effects

Compounds containing the thiazolidinone scaffold have been evaluated for their anti-inflammatory and analgesic properties:

- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation and pain responses significantly. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one typically involves the condensation of piperidine with thiazole derivatives. Common methods include:

- Knoevenagel Condensation : This method facilitates the formation of thiazole derivatives by reacting aldehydes with piperidine under basic conditions.

- Hantzsch Thiazole Synthesis : A well-known method for synthesizing thiazoles that involves the reaction of α-haloketones with thiourea.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. Studies have shown that this compound can disrupt bacterial cell membranes and inhibit key metabolic enzymes, making it a candidate for developing new antibiotics .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, recent findings suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation .

Case Study: Anticancer Activity

A study involving various thiazole derivatives demonstrated that compounds similar to this compound showed promising results against multiple cancer cell lines (e.g., HCT116, MDA-MB231) with IC50 values in the nanomolar range .

Therapeutic Applications

Beyond its antimicrobial and anticancer properties, this compound is being explored for:

- Anti-inflammatory Effects : Thiazole derivatives have been noted for their ability to reduce inflammation through COX inhibition .

Industrial Applications

In addition to its pharmaceutical potential, this compound is being investigated for use in material sciences. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as coatings or polymers .

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Knoevenagel Condensation at Position 5

The 5-methylidene group undergoes condensation with aromatic or heteroaromatic aldehydes under basic conditions to form (Z/E)-5-arylidene derivatives. This reaction is pivotal for introducing structural diversity.

Table 1: Representative Condensation Reactions

Mechanism : Base-mediated deprotonation of the active methylene group followed by nucleophilic attack on the aldehyde carbonyl, forming a conjugated enone system.

Reduction of the Exocyclic Double Bond

The 5-arylidene derivatives can be reduced to saturated analogs using catalytic hydrogenation or borohydride reagents.

Table 2: Reduction Reactions

Application : Reductive saturation modifies electronic properties, enhancing bioavailability in medicinal chemistry applications .

Cyclization with Hydrazine

Reaction with hydrazine hydrate forms fused thiazolo[4,5-d]pyridazin-4(5H)-ones, expanding the heterocyclic framework.

Table 3: Cyclization to Thiazolo[4,5-d]pyridazinones

Mechanism : Hydrazine attacks the ester carbonyl, followed by cyclodehydration to form the pyridazinone ring .

Oxidation of Substituents

Hydroxyl groups on the arylidene moiety can be oxidized to ketones or aldehydes under strong acidic conditions.

Table 4: Oxidation of 5-(4-Hydroxybenzylidene) Derivative

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| (5E)-5-(4-Hydroxybenzylidene) derivative | KMnO₄, H₂SO₄ | 5-(4-Ketobenzylidene) derivative |

Note : Oxidation is selective for hydroxyl groups, preserving the thiazole core.

Nucleophilic Substitution at Position 2

While position 2 is typically occupied by piperidine, synthetic routes involve substituting thiol or chloro precursors with piperidine under basic conditions.

Example Synthesis :

-

Precursor : 2-Chloro-1,3-thiazol-4(5H)-one

-

Reagent : Piperidine, THF, reflux

-

Product : 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one (Yield: 85%) .

Microwave-Assisted Modifications

Modern synthetic methods employ microwave irradiation to accelerate reactions, improving yields and selectivity.

Example :

-

Reaction : Condensation with pyridin-2-yl aldehydes

-

Conditions : Microwave, 120°C, 20 minutes

-

Product : (5Z)-5-(Pyridin-2-ylmethylidene) derivatives (Yield: 90%) .

Key Structural Insights from Crystallography

Eigenschaften

IUPAC Name |

2-piperidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-6-12-8(9-7)10-4-2-1-3-5-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFGVFOSEHLIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363511 | |

| Record name | 2-piperidin-1-yl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31101-37-8 | |

| Record name | 2-piperidin-1-yl-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.